SERT Binding Affinity: 3-Substituted Piperidine vs. 4-Substituted Analogs
In direct comparative binding assays, 3-{[(4-Methylbenzyl)oxy]methyl}piperidine exhibits an IC50 >1000 nM at the human serotonin transporter (SERT), representing >700-fold lower affinity compared to 4-substituted [(aryl)(aryloxy)methyl]piperidine derivatives such as compound 8a (Ki = 1.4 nM at SERT) evaluated under identical assay conditions [1]. This position-dependent affinity cliff demonstrates that the 3-substitution pattern effectively abrogates high-affinity SERT binding characteristic of the 4-substituted series.
| Evidence Dimension | SERT binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 >1000 nM |
| Comparator Or Baseline | 4-[(aryl)(aryloxy)methyl]piperidine derivative (compound 8a): Ki = 1.4 nM |
| Quantified Difference | >700-fold difference (target >1000 nM vs. comparator 1.4 nM) |
| Conditions | Human serotonin transporter (SERT) radioligand binding assay |
Why This Matters
This quantitative difference establishes that 3-{[(4-Methylbenzyl)oxy]methyl}piperidine is functionally distinct from 4-substituted analogs for SERT-targeted applications, preventing unintended transporter pharmacology in assays requiring a SERT-inactive control or scaffold.
- [1] BindingDB Entry. Target: Serotonin Transporter (SERT). Ligand: 3-{[(4-Methylbenzyl)oxy]methyl}piperidine (BDBM21393). IC50: >1000 nM. Assay: ChEMBL_144974 (CHEMBL753706). Citation: Orjales A et al., J Med Chem. 2003;46(25):5512-32. View Source
